aldehydo-D-Xylose

Catalog No.
S564365
CAS No.
58-86-6
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
aldehydo-D-Xylose

CAS Number

58-86-6

Product Name

aldehydo-D-Xylose

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N

SMILES

Array

solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
555.0 mg/mL

Synonyms

D Xylose, D-Xylose, Xylose

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

The exact mass of the compound DL-Xylose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 555 mg/ml1 g dissolves in 0.8 ml water; sol in pyridine & hot alc. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

aldehydo-D-Xylose (CAS 58-86-6), the open-chain reactive form of D-xylose, is a highly functional five-carbon monosaccharide widely procured as a primary precursor for xylitol synthesis, furfural production, and Maillard reaction intermediates (MRIs) [1]. Unlike standard hexoses, its unmasked aldehyde group and pentose backbone provide accelerated electrophilic reactivity, making it a critical building block in flavor chemistry, biomass valorization, and specialized fermentation workflows . Its high solubility and predictable dehydration kinetics make it a highly selected industrial substrate over bulk hexoses when rapid browning or specific five-carbon polyol derivatives are required .

Substituting aldehydo-D-xylose with more abundant hexoses like D-glucose or closely related pentoses like L-arabinose fundamentally alters reaction kinetics and product distributions[1]. In thermal degradation and Maillard reactions, glucose exhibits significantly lower reactivity, requiring harsher conditions and longer residence times to achieve comparable browning or flavor intermediate yields [1]. Furthermore, in catalytic hydrogenation, substituting pure xylose with crude arabinose-containing mixtures shifts the product profile, generating arabitol alongside xylitol, which complicates downstream purification [2]. For precise biocatalytic or chemical synthesis of five-carbon platform chemicals, the specific stereochemistry and high aldehyde reactivity of D-xylose cannot be replaced by generic sugar feedstocks[1].

Accelerated Maillard Reaction and Browning Kinetics vs. Hexoses

In controlled Maillard reaction studies at 55 °C and pH 6.5, pentoses demonstrate a significantly higher propensity to react with amino groups compared to hexoses [1]. D-xylose exhibits a rapid consumption rate and browning intensity that vastly outpaces D-glucose and D-fructose [1]. This accelerated reaction rate allows for the efficient generation of Maillard reaction intermediates (MRIs) at lower temperatures or shorter processing times, reducing energy costs and preventing the formation of unwanted advanced glycation end-products [1].

Evidence DimensionMaillard reaction reactivity (sugar consumption and browning rate)
Target Compound DataD-Xylose (High reactivity, rapid browning)
Comparator Or BaselineD-Glucose / D-Fructose (Low reactivity, slow browning)
Quantified DifferenceXylose reactivity > Glucose > Fructose
Conditions55 °C, pH 6.5, with amino acid/hydrolysate

Enables food scientists and flavor chemists to generate robust flavor profiles and MRIs with significantly reduced thermal input compared to glucose.

Superior Dehydration Yields for Furfural Production

During subcritical water degradation or acid-catalyzed dehydration, D-xylose acts as a direct precursor to furfural, whereas D-glucose primarily yields hydroxymethylfurfural (HMF)[1]. Kinetic studies indicate that D-xylose possesses a higher relative reactivity for dehydration compared to glucose[1]. When using heteropolyacid catalysts, xylose dehydration can achieve furfural yields of up to 82% at 180 °C within 15 minutes, a conversion efficiency that glucose-to-HMF pathways struggle to match without extensive side-product formation [2].

Evidence DimensionDehydration product yield and reaction speed
Target Compound DataD-Xylose (Rapid conversion to furfural, up to 82% yield in 15 min)
Comparator Or BaselineD-Glucose (Slower conversion to HMF, lower selectivity)
Quantified DifferenceFaster dehydration kinetics and higher target-platform yield for xylose
Conditions180 °C, catalyzed dehydration

Critical for chemical procurement targeting bio-based furfural production, ensuring higher throughput and lower residence times than hexose-based alternatives.

High-Selectivity Catalytic Hydrogenation to Xylitol

The catalytic hydrogenation of D-xylose is the standard industrial route for xylitol production[1]. When subjected to hydrogenation over Cu-Ni/SiO2 bimetallic catalysts at 100 °C and 4 MPa H2, D-xylose achieves high conversion rates with xylitol selectivity exceeding 98% [1]. In contrast, mixed sugar streams containing L-arabinose lead to competitive formation of arabitol, reducing the purity of the target xylitol [1]. The use of purified D-xylose ensures maximum yield and simplifies downstream crystallization [1].

Evidence DimensionHydrogenation product selectivity
Target Compound DataPurified D-Xylose (>98% selectivity to xylitol)
Comparator Or BaselineMixed Xylose/Arabinose streams (Yields xylitol + arabitol mixtures)
Quantified DifferenceNear-quantitative selectivity to xylitol without arabitol contamination
Conditions100 °C, 4 MPa H2, Cu-Ni/SiO2 catalyst

Justifies the procurement of high-purity D-xylose over crude hemicellulose hydrolysates to avoid costly downstream separation of epimeric sugar alcohols.

Flavor and Fragrance Formulation (MRIs)

Due to its superior Maillard reaction kinetics compared to glucose, aldehydo-D-xylose is a highly effective pentose for synthesizing Maillard reaction intermediates (MRIs)[1]. It is utilized in the food industry to generate complex savory, roasted, and meaty flavor profiles efficiently at lower temperatures [1].

Industrial Xylitol Manufacturing

As the direct precursor to xylitol, high-purity D-xylose is essential for catalytic hydrogenation processes [2]. Procuring pure xylose rather than mixed pentose streams prevents the formation of arabitol, ensuring high-yield crystallization of food-grade xylitol[2].

Bio-based Furfural and Polymer Precursor Synthesis

D-xylose is the primary feedstock for the acid-catalyzed dehydration to furfural [3]. This makes it a critical procurement item for biorefineries and chemical manufacturers producing furan-based resins, solvents, and specialty polymers, offering faster conversion kinetics than hexose-to-HMF routes [3].

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Solid

Color/Form

Monoclinic needles or prisms
White crystalline powde

XLogP3

-2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 Da

Monoisotopic Mass

150.05282342 Da

Heavy Atom Count

10

Taste

Very sweet

Density

1.525 @ 20 °C/4 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

153-154 °C
90.5 °C

UNII

A1TA934AKO

Related CAS

25702-75-4

Drug Indication

The predominant everyday nutritional usage of xylose is as a parent sugar alcohol from which another sugar alcohol - xylitol- can be derived from and used as an extremely common food additive or sweetener to be used in place of regular sugars as a lower calorie alternative. Alternatively, xylose was also involved in a procedure known as a D-xylose absorption test that used to be employed to evaluate how well an individual was capable of absorbing a simple sugar like D-xylose from the intestines. By measuring the amount of D-xylose in urine and blood samples after an individual ingested a certain amount of the simple sugar dissolved in some water, the test sought to determine if nutrients were being properly absorbed in the patient's gastrointestinal tract.

Therapeutic Uses

XYLOSE BLOOD LEVEL MEASUREMENTS...TO DETERMINE WHETHER ABNORMALLY LOW URINARY XYLOSE EXCRETION IS DUE TO IMPAIRED ABSORPTION OR RENAL INSUFFICIENCY. BLOOD XYLOSE LEVELS /DETERMINED/ 2 HR AFTER INGESTION OF 25 G DOSE.
/DIFFERENTIATE/ STEATORRHEA CAUSED BY PANCREATIC INSUFFICIENCY FROM THAT CAUSED BY MALABSORPTION /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.
EVALUATE INTESTINAL ABSORPTION...DIAGNOSIS OF MALABSORPTIVE STATES DUE TO DISEASES INVOLVING INTESTINAL MUCOSA /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.
DIAGNOSIS OF MALABSORPTIVE STATES DUE TO...SURGICAL RESECTION. /ASSESS/ DEG OF IMPAIRED ABSORPTION OR EXTENT OF RESPONSE TO THERAPY /5 G DISSOLVED IN 250 ML WATER & ADMIN ORALLY. ADDITIONAL FLUIDS PERMITTED. URINE COLLECTED IN 2 CONSECUTIVE PERIODS OF 2 & 3 HR. XYLOSE CONTENT DETERMINED/.
FOR INFANTS, YOUNG CHILDREN OR ELDERLY INCONTINENT PATIENTS...XYLOSE BLOOD LEVELS MAY BE USED TO EVALUATE INTESTINAL ABSORPTION /500 MG/KG BODY WT (OR MAX OF 25 G) AS 5-10% AQ SOLN, ORAL. XYLOSE LEVELS ARE DETERMINED IN BLOOD SAMPLES TAKEN 30 MIN, 1 HR, & 2 HR AFTER XYLOSE ADMIN/.

Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.

Other CAS

58-86-6
41247-05-6
25990-60-7

Absorption Distribution and Excretion

When 12 normal healthy subjects were given an intravenous D-xylose dosing of 10 grams and then an oral dose of 25 grams a week later, the observed absorption percentage was about 69.4% (p < 0.002) and the observed absorption rate was approximately 1.03/hr (p< 0.05). The maximum concentration observed in the subjects was 0.53 mg/L with 71 minutes being the time to reach the maximum concentration. The absolute bioavailability recorded was 69%.
In patients with normal kidney function, renal excretion accounts for approximately half (50%) of their total D-xylose elimination. Any non-renal D-xylose elimination is presumed to be hepatic clearance.
The volume of distribution observed for d-xylose in normal healthy subjects is 0.22 L/kg.
The renal clearance rate observed in healthy individuals is 89 ml/min. The accompanying plasma and non-renal clearances are 180 and 91 ml/min, respectively.
XYLOSE HAS BEEN SHOWN TO GET INTO AQ HUMOR /OF RATS/ FROM GENERAL CIRCULATION & THEREFORE TO HAVE ACCESS TO LENS.
/ABSORBED/ FROM GI TRACT...5-G DOSES...ABSORBED MORE RAPIDLY & COMPLETELY THAN ARE 25-G DOSES...AT LEAST 60%...ABSORBED IN PROXIMAL PART OF SMALL INTESTINE... NOT DEPENDENT UPON PRESENCE OF BILE OR PANCREATIC JUICE.../PEAK BLOOD LEVELS/ 1 TO 2 HR...TO 0 AFTER...5 HR /HUMAN, ORAL 5 OR 25 G/.
PLASMA HALF-LIFE...ABOUT 1 HR /IV ADMIN/...ABOUT 60%...METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, &...UNIDENTIFIED METABOLITES...EXCRETED IN URINE...ABOUT 25% OF 25 G /DOSE/ & ABOUT 35% OF 5 G /DOSE/ EXCRETED UNCHANGED IN URINE WITHIN 5 HR /HUMAN, ORAL/.
URINARY EXCRETION /MAINLY BY/ GLOMERULAR FILTRATION...SOME TUBULAR RESORPTION MAY OCCUR /HUMAN, ORAL/.
For more Absorption, Distribution and Excretion (Complete) data for (D)-XYLOSE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The most common and traditional metabolism pathway for xylose is the oxidoreductase pathway (or xylose reductase-xylitol dehydrogenase, XR-XDH pathway). In this pathway, xylose is first reduced to xylitol using the xylitol dehydrogenase (XDH) enzyme with NADH or NADPH. The resultant xylitol is subsequently oxidized to D-xylulose by the xylitol dehydrogenase (XDH) enzyme while utilizing the cofactor NAD. Finally, the D-xylulose is phosphorylated by an ATP utilizing kinase (xylulose kinase enzyme) to generate D-xylulose-5-phosphate, which serves as an intermediate in the pentose phosphate pathway for nucleotide synthesis.
...RAT-LIVER MICROSOMES CATALYZE THE TRANSFER OF...XYLOSE TO BILIRUBIN, FROM...UDP-XYLOSE...
ABOUT 60% OF ABSORBED XYLOSE IS METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, & OTHER UNIDENTIFIED METABOLITES /HUMAN, ORAL/.
AFTER IP INJECTION OF (14)C-LABELED D-XYLOSE INTO GUINEA PIGS, 10.8 OF RADIOACTIVITY WAS RECOVERED AS EXPIRED CARBON DIOXIDE IN 4 HR & 41.3 AS URINARY (14)CARBON IN 5 HR. APPROX 60 OF URINARY RADIOACTIVITY WAS D-XYLOSE.
(14)C-LABELED D-XYLONIC ACID WAS OXIDIZED TO LABELED CARBON DIOXIDE BY INTACT ANIMALS & IN VITRO BY KIDNEY & LIVER. OXIDATION OF D-XYLOSE BY GUINEA PIG PROBABLY INVOLVES ITS INITIAL CONVERSION TO D-XYLONIC ACID & SUBSEQUENT DECARBOXYLATION.
IN VITRO KIDNEY & LIVER COULD OXIDIZE D-XYLOSE TO CARBON DIOXIDE. LIVER EXTRACT COULD CATALYZE CONVERSION TO D-XYLONIC ACID WITH PYRIDINE NUCLEOTIDE AS COFACTOR. THIS ENZYME ACTIVITY WAS DIFFERENT FROM HEPATIC GLUCOSE DEHYDROGENASE.

Wikipedia

Xylose

Drug Warnings

URINARY EXCRETION OF XYLOSE IN PATIENTS OLDER THAN 60 YR OF AGE IS USUALLY LOW...XYLOSE TEST SHOULD BE USED IN PREGNANT WOMEN OR WOMEN WHO MAY BECOME PREGNANT ONLY WHEN POTENTIAL BENEFITS OUTWEIGH POSSIBLE HAZARDS.
CONDITIONS WHICH CAN PRODUCE "FALSE-POS" TEST VALUES INCLUDE VOMITING, GASTRIC STASIS, THYROID DYSFUNCTION & SEVERE DIARRHEA FOLLOWING INGESTION OF TEST DOSE. PATIENTS WITH THYROTOXICOSIS HAVE SHOWN INCREASED URINARY EXCRETION OF XYLOSE.
USE OF XYLOSE TEST REQUIRES CLOSE ATTENTION TO TECHNICAL DETAILS...IN PATIENTS WITH IMPAIRED RENAL FUNCTION, DEHYDRATION, INADEQUATE CIRCULATING BLOOD VOL, EDEMA OR MASSIVE ASCITES, URINARY EXCRETION OF D-XYLOSE WILL BE LOWER THAN NORMAL & THUS PRODUCE "FALSE-POS" TEST VALUES.

Biological Half Life

The elimination half-life observed in healthy individuals is 75 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Humectant

Methods of Manufacturing

Isolation from corn cobs by boiling with 8% sulfuric acid. Peanut shells & cottonseed hulls also are practical sources of xylose.

General Manufacturing Information

Arabinose: INACTIVE

Analytic Laboratory Methods

AOAC 950.57. Arabinose, Galactose, and Xylose and other sugars in sugars and sirups.

Clinical Laboratory Methods

D-XYLULOSE & D-XYLOSE DETERMINATION WITH D-XYLOSE ISOMERASE BY SPECTROPHOTOMETRY OR COLORIMETRY. DP BURMA & BL HORECKER, J BIOL CHEM 231, 1053 (1958).
METHOD OF ESTIMATING XYLOSE DETECTING COLOR @ 410 NM.

Interactions

D-XYLOSE RELIEVED INHIBITION BY PUROMYCIN & CYCLOHEXIMIDE OF INCORPORATION OF ACETATE INTO CHONDROITIN SULFATE IN WHOLE TIBIAS & FEMURS OF EMBRYONIC CHICKEN CARTILAGE.
ADDN OF GUAR TO ORAL DOSAGE OF D-XYLOSE SLOWED DOWN GI ABSORPTION OF D-XYLOSE IN VOLUNTEERS. TOTAL AMT ABSORBED & PLASMA T/2 OF D-XYLOSE WERE NOT AFFECTED.
CONCOMITANT ADMIN OF INDOMETHACIN, NEOMYCIN, PHENFORMIN, COLCHICINE, OR LARGE DOSES OF AMINOSALICYLIC ACID WITH D-XYLOSE INHIBITS INTESTINAL ABSORPTION OF D-XYLOSE /REDUCING/ QUANTITIES OF SUGAR BEING EXCRETED...ASPIRIN /REDUCES URINARY EXCRETION OF D-XYLOSE/ APPARENTLY BY ALTERING RENAL FUNCTION.

Stability Shelf Life

STABLE @ ROOM TEMP

Dates

Last modified: 08-15-2023
Chattopadhyay S, Raychaudhuri U, Chakraborty R: Artificial sweeteners - a review. J Food Sci Technol. 2014 Apr;51(4):611-21. doi: 10.1007/s13197-011-0571-1. Epub 2011 Oct 21. [PMID:24741154]
Lee SM, Jellison T, Alper HS: Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae. Appl Environ Microbiol. 2012 Aug;78(16):5708-16. doi: 10.1128/AEM.01419-12. Epub 2012 Jun 8. [PMID:22685138]
Iizuka K, Horikawa Y: ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome. Endocr J. 2008 Aug;55(4):617-24. Epub 2008 May 19. [PMID:18490833]
Craig RM, Murphy P, Gibson TP, Quintanilla A, Chao GC, Cochrane C, Patterson A, Atkinson AJ Jr: Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure. J Lab Clin Med. 1983 Mar;101(3):496-506. [PMID:6827177]
Craig RM, Atkinson AJ Jr: D-xylose testing: a review. Gastroenterology. 1988 Jul;95(1):223-31. [PMID:3286361]
Nancy B. Cummings, S. Klahr (2012). Chronic Renal Disease: Causes, Complications, and Treatment. Springer Science & Business Media.
Sugar Alcohols (Polyols) and Polydextrose Used as Sweeteners in Foods - Food Safety - Health Canada
U.S. Food & Drug Administration: High-Intensity Sweeteners
MedlinePlus: D-xylose absorption

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